molecular formula C16H16N2OS B5787868 N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide

N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide

Cat. No. B5787868
M. Wt: 284.4 g/mol
InChI Key: WAMIXESKRHMCJC-UHFFFAOYSA-N
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Description

N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. MPTA is a member of the thioamide family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Several studies have reported that N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide has shown antimicrobial activity against various bacterial strains.

Mechanism of Action

The exact mechanism of action of N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide is not fully understood, but it is believed to be related to its ability to interact with cellular proteins. N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide has been reported to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide has also been found to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide has also been found to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. In vivo studies have shown that N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. Additionally, N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide has been found to be relatively stable and easy to synthesize, which makes it a convenient compound to work with in the lab. However, one of the limitations of using N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide. One area of research is the development of new drugs based on the structure of N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide. Another area of research is the investigation of the mechanism of action of N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide, which may provide insights into its biological activities. Additionally, further studies are needed to determine the potential toxicity of N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide and its safety for use in humans. Finally, the antimicrobial activity of N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide could be further explored, as it may have potential applications in the development of new antibiotics.

Synthesis Methods

N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide can be synthesized by the reaction of 4-methylphenylamine with carbon disulfide and sodium hydroxide, followed by the reaction with 2-chloroacetyl chloride. The resulting compound is then purified using column chromatography. This synthesis method has been reported in several research articles and has been found to be reliable and efficient.

properties

IUPAC Name

N-[(4-methylphenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-7-9-14(10-8-12)17-16(20)18-15(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMIXESKRHMCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)carbamothioyl]-2-phenylacetamide

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